Ethane-1,1-D2
Description
Ethane-1,1-D2 (C₂H₄D₂) is a deuterated derivative of ethane in which two hydrogen atoms at the 1 and 1 positions are replaced by deuterium isotopes. This compound is synthesized via the dehalogenation of 1,1-dibromoethane using zinc dust in deuterium oxide (D₂O) and dioxane, achieving isotopic purity exceeding 90 mol% . Its high isotopic purity makes it valuable in spectroscopic studies, isotopic labeling, and investigations of kinetic isotope effects. The molecular weight of this compound is 32.08 g/mol, with deuterium substitution slightly altering its physical properties compared to non-deuterated ethane.
Properties
CAS No. |
28882-22-6 |
|---|---|
Molecular Formula |
C2H6 |
Molecular Weight |
32.08 g/mol |
IUPAC Name |
1,1-dideuterioethane |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D2 |
InChI Key |
OTMSDBZUPAUEDD-DICFDUPASA-N |
SMILES |
CC |
Isomeric SMILES |
[2H]C([2H])C |
Canonical SMILES |
CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Isotopic Effects
- Synthetic Efficiency : this compound synthesis via Zn/D₂O dehalogenation is highly efficient, with yields >90% . Similar methods apply to higher alkyl halides.
- Spectroscopic Impact : Deuterium substitution in this compound shifts IR and NMR signals due to reduced vibrational frequencies and nuclear spin differences.
- Reactivity: Bromothis compound exhibits slower nucleophilic substitution rates compared to non-deuterated analogs due to the kinetic isotope effect .
- Thermophysical Properties: Deuterated ethanes generally have slightly higher boiling points than their protiated counterparts (e.g., this compound: ~-89°C vs. ethane: ~-89°C; minor differences are detectable in precision experiments).
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